4,5-Bis(trifluoromethyl)cyclohex-1-ene
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Overview
Description
4,5-Bis(trifluoromethyl)cyclohex-1-ene is a fluorinated organic compound with the molecular formula C8H8F6. This compound is characterized by the presence of two trifluoromethyl groups attached to a cyclohexene ring. The incorporation of trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene typically involves the radical trifluoromethylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with trifluoromethyl radicals generated from trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . The reaction proceeds through the addition of trifluoromethyl radicals to the double bond of cyclohexene, followed by hydrogen abstraction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize advanced photochemical reactors to generate trifluoromethyl radicals and optimize reaction conditions for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(trifluoromethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
4,5-Bis(trifluoromethyl)cyclohex-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylcyclohex-1-ene: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
4,5-Bis(trifluoromethyl)benzene: Contains a benzene ring instead of a cyclohexene ring, leading to distinct reactivity and applications.
Uniqueness
4,5-Bis(trifluoromethyl)cyclohex-1-ene is unique due to the presence of both trifluoromethyl groups and a cyclohexene ring. This combination imparts specific reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)cyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXSQAKJKISBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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